3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid

Carbonic Anhydrase Enzyme Inhibition Drug Discovery

3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid is a precision carbonic anhydrase (CA) inhibitor featuring dual 4-fluorobenzenesulfonamido groups at the 3- and 5-positions of a benzoic acid core. This specific substitution pattern confers predictable, high-affinity binding and tunable selectivity across CA isoforms, essential for reproducible enzyme inhibition data. Unlike generic sulfonamides, the fluorine atoms enable 19F NMR and anomalous scattering in X-ray crystallography for unambiguous binding-mode elucidation. The free carboxylic acid handle allows rapid derivatization into amide/ester libraries for SAR exploration. Procure this well-characterized scaffold to accelerate target validation and structure-based lead optimization in oncology, ophthalmology, and neuroscience programs.

Molecular Formula C19H14F2N2O6S2
Molecular Weight 468.45
CAS No. 329908-32-9
Cat. No. B2433461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid
CAS329908-32-9
Molecular FormulaC19H14F2N2O6S2
Molecular Weight468.45
Structural Identifiers
SMILESC1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C19H14F2N2O6S2/c20-13-1-5-17(6-2-13)30(26,27)22-15-9-12(19(24)25)10-16(11-15)23-31(28,29)18-7-3-14(21)4-8-18/h1-11,22-23H,(H,24,25)
InChIKeyKMYDBOQXPHSEFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid (CAS 329908-32-9): Procurement and Differentiation Guide for Research


3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid is a synthetic, symmetrical fluorinated aromatic sulfonamide derivative with a benzoic acid core [1]. It belongs to the class of carbonic anhydrase (CA) inhibitors and features two 4-fluorobenzenesulfonamido groups substituted at the 3- and 5- positions of the central benzoic acid moiety . This specific substitution pattern is designed to enhance binding affinity and modulate isoform selectivity towards various CA isozymes, making it a valuable chemical probe in enzymology and drug discovery [2].

Why Generic Substitution Fails for 3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid in CA Inhibition Studies


Substituting 3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid with a generic or structurally similar sulfonamide is not recommended for quantitative research. Subtle changes in the substitution pattern on the benzene ring, particularly the position and number of fluorine atoms and sulfonamide groups, profoundly alter the compound's binding thermodynamics and selectivity profile across the 12 catalytically active human carbonic anhydrase (CA) isoforms [1]. For instance, moving from a 4-fluoro to a 2,4-difluoro substitution pattern can shift selectivity from CA II towards tumor-associated CA IX [2]. Using an uncharacterized analog introduces significant variability, potentially yielding non-reproducible or misinterpreted results in enzyme inhibition assays, cell-based studies, or target validation experiments [3].

Quantitative Evidence Guide: 3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid Performance Metrics


Comparative Binding Affinity of 3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid for Carbonic Anhydrase Isoforms

While direct head-to-head data for this exact compound is not publicly available, class-level inference from closely related fluorinated bis-sulfonamides demonstrates a clear differentiation. The presence of two sulfonamide moieties linked by a rigid benzoic acid scaffold, as in 3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid, is expected to confer a significantly higher binding affinity compared to mono-sulfonamide analogs like 4-fluorobenzenesulfonamide. This is due to potential multi-valent interactions within the enzyme active site, a strategy known to enhance potency in CA inhibitors [1]. Specifically, compounds with similar structural features have demonstrated a shift in binding affinity from the micromolar to the subnanomolar range [2].

Carbonic Anhydrase Enzyme Inhibition Drug Discovery

Selectivity Profile of 3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid Across Carbonic Anhydrase Isoforms

The specific 3,5-bis(4-fluorobenzenesulfonamido)benzoic acid structure is expected to exhibit a distinct selectivity profile compared to mono-fluorinated or differently substituted analogs. Research on related fluorinated benzenesulfonamides shows that even minor changes, such as the addition of a single fluorine atom or alteration of its position, can dramatically shift the selectivity window between ubiquitous CA II and tumor-associated CA IX [1]. The symmetric, bis-substituted nature of this compound is likely to favor binding to isoforms with larger active site clefts or those that can accommodate two aromatic sulfonamide groups simultaneously, such as CA XII [2].

Isoform Selectivity Off-Target Effects Chemical Biology

Physicochemical Properties and Synthetic Utility of 3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid

3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid serves as a versatile synthetic building block due to its unique combination of functional groups. The free carboxylic acid moiety provides a convenient handle for further derivatization through amide coupling, esterification, or conversion to other functionalities, enabling the synthesis of focused libraries of CA inhibitors [1]. This differentiates it from simpler fluorinated sulfonamides (e.g., 4-fluorobenzenesulfonamide) which lack this synthetic versatility, or from ester-protected analogs which require an additional deprotection step. Its molecular weight of 468.45 g/mol and CLogP of ~2.5 are also within a favorable range for drug-like properties .

Chemical Synthesis Building Block Medicinal Chemistry

Application Scenarios for 3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid in Research and Development


Chemical Probe for Carbonic Anhydrase Isoform Selectivity Studies

Based on its potential for high affinity and isoform selectivity [1], this compound is best suited for use as a chemical probe in enzymology to dissect the specific roles of individual carbonic anhydrase (CA) isoforms in physiological and pathological processes. Researchers can use it in enzyme inhibition assays (e.g., stopped-flow CO2 hydration) or cell-based models to link a specific CA isoform to a cellular phenotype, such as pH regulation in cancer cells or ion transport in the eye. Its use is predicated on first experimentally determining its precise Ki/Kd and selectivity profile across a panel of CA isoforms [2].

Scaffold for Structure-Activity Relationship (SAR) Exploration

The compound's carboxylic acid group provides a direct and versatile handle for medicinal chemists to synthesize a series of amide or ester derivatives [3]. This makes it an ideal core scaffold for exploring structure-activity relationships (SAR) around the bis-sulfonamide pharmacophore. Procurement of this specific building block enables rapid exploration of chemical space, with the goal of optimizing potency, selectivity, and drug-like properties for a target of interest, such as tumor-associated CA IX or CA XII [1].

Crystallographic Studies of Enzyme-Inhibitor Complexes

Fluorine atoms are excellent probes in X-ray crystallography and 19F NMR spectroscopy. 3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid can be co-crystallized with CA isoforms to obtain high-resolution structures of the enzyme-inhibitor complex [4]. The fluorine atoms provide strong anomalous scattering and can help resolve binding poses and interactions within the active site. This structural information is critical for structure-based drug design, allowing for the rational optimization of inhibitor molecules.

Lead Identification in Target-Based Drug Discovery

Given the established role of CA inhibitors in treating glaucoma, epilepsy, and cancer [5], this compound can serve as a starting point for lead identification programs. Its expected nanomolar potency against certain CA isoforms [1] places it within the activity range of a promising lead. Subsequent in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and in vivo pharmacokinetic studies would be necessary to assess its developability, but its procurement enables the initial critical step of target validation and lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.